![molecular formula C20H14N2O3 B188492 N-(6-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide CAS No. 6061-33-2](/img/structure/B188492.png)
N-(6-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide
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Overview
Description
N-(6-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that is known for its potential therapeutic applications in various diseases.
Mechanism Of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). Additionally, the compound has been shown to inhibit the replication of HIV and other viruses by interfering with the viral entry and replication processes.
Biochemical And Physiological Effects
N-(6-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide has been shown to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit angiogenesis. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of using N-(6-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide in lab experiments is its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using the compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with.
Future Directions
There are several future directions for N-(6-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide research. One potential direction is to further investigate the compound's mechanism of action and identify its molecular targets. Another direction is to explore the compound's potential use in the treatment of other diseases such as autoimmune disorders and neurodegenerative diseases. Additionally, future research could focus on developing more efficient synthesis methods for the compound and improving its solubility in aqueous solutions.
Synthesis Methods
The synthesis method for N-(6-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide involves the reaction of 6-methylpyridin-2-amine with 3-oxobenzo[f]chromene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields N-(6-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide as a white solid in good yield.
Scientific Research Applications
N-(6-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been studied for its potential use in the treatment of various diseases such as cancer, HIV, and Alzheimer's disease.
properties
CAS RN |
6061-33-2 |
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Product Name |
N-(6-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide |
Molecular Formula |
C20H14N2O3 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
N-(6-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide |
InChI |
InChI=1S/C20H14N2O3/c1-12-5-4-8-18(21-12)22-19(23)16-11-15-14-7-3-2-6-13(14)9-10-17(15)25-20(16)24/h2-11H,1H3,(H,21,22,23) |
InChI Key |
XHXUWKBDJQUIQF-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O |
Origin of Product |
United States |
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